2-Amino-6-bromo-3,5-dimethylbenzoic acid

Description

Overview of 2-Amino-6-bromo-3,5-dimethylbenzoic Acid

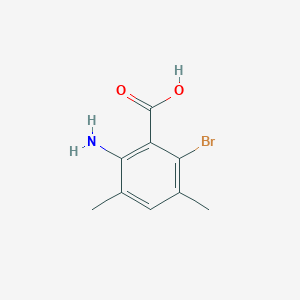

This compound (CAS: 1603580-85-3) is a halogenated aromatic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. Its structure features a benzoic acid backbone substituted with amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at positions 2, 6, 3, and 5, respectively. The SMILES notation O=C(O)C1=C(Br)C(C)=CC(C)=C1N succinctly captures its substituted aromatic system. Physically, it is typically stored at ambient temperatures and is presumed to exist as a crystalline solid based on analogous benzoic acid derivatives.

Key synthetic precursors include 3,5-dimethylbenzoic acid, which undergoes bromination and subsequent amination. For instance, bromination of mesitylene (1,3,5-trimethylbenzene) using oxygen and composite catalysts (e.g., cobalt chloride) under controlled conditions yields 3,5-dimethylbenzoic acid derivatives. Subsequent halogenation at position 6, as described in methods for 2-halogenated benzoic acids, may involve brominating agents like N-bromosuccinimide in the presence of alkaline compounds.

Significance in Contemporary Chemical Research

This compound’s multifunctional structure makes it valuable in organic synthesis and pharmaceutical development. Its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex biaryl systems. For example, brominated benzoic acids are intermediates in synthesizing kinase inhibitors and NAD+ boosters, such as the NAMPT activator DS68702229 . Additionally, the amino group facilitates derivatization into amides or Schiff bases, which are critical in ligand design for catalysis.

In materials science, its methyl groups enhance solubility in non-polar solvents, making it suitable for designing liquid crystals or polymer additives. Recent studies highlight its role in synthesizing fluorescent probes, where the bromine atom can be replaced with imaging tags.

Scope and Objectives of the Review

This review systematically examines:

- Synthetic methodologies : Optimized routes for large-scale production, including catalytic systems and reaction kinetics.

- Physicochemical characterization : Spectral data (NMR, IR) and crystallographic insights.

- Applications : Pharmaceutical intermediates, ligands, and materials precursors.

- Recent advancements : Innovations in regioselective functionalization.

Properties

IUPAC Name |

2-amino-6-bromo-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-4-3-5(2)8(11)6(7(4)10)9(12)13/h3H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJHSAVSFVZTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-bromo-3,5-dimethylbenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on existing research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 270.12 g/mol

This compound features a benzoic acid core with amino and bromo substituents that can influence its biological interactions.

Anticancer Properties

Research has indicated that derivatives of benzoic acids, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to chemosensitize various cancer cell lines, including pancreatic (PANC1), skin (A375), and lung (A549) cancer cells. The compound was shown to enhance the efficacy of standard chemotherapeutics like cisplatin, allowing for lower dosages with retained potency .

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| PANC1 | 9187.40 ± 1164.65 |

| A375 | 175.56 ± 21.19 |

| A549 | 122.21 ± 3.70 |

Enzyme Interaction

The compound has been studied for its interactions with various enzymes, particularly those involved in drug metabolism such as cytochrome P450 enzymes. These interactions can lead to modulation of metabolic pathways and influence the pharmacokinetics of co-administered drugs .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in signaling pathways critical for cell proliferation.

- Cell Signaling Modulation : It influences key signaling pathways such as MAPK/ERK, which are essential for cellular responses to growth factors and stress .

Study on Chemosensitization

In a notable study involving rutin-loaded nanomicelles combined with benzoic acid derivatives, including this compound, the results showed enhanced chemosensitization effects against resistant colorectal cancer cells (CACO2). The study demonstrated that the compound could significantly reduce the required dosage of chemotherapeutics while maintaining efficacy .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that the lipophilicity and solubility of this compound affect its bioavailability. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Recent studies have highlighted the potential of 2-amino-6-bromo-3,5-dimethylbenzoic acid as a precursor in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological activity. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes associated with various diseases.

Case Study: NAMPT Inhibition

In a study focusing on nicotinamide adenine dinucleotide (NAD+) biosynthesis, derivatives of this compound were synthesized and evaluated for their activity as NAMPT inhibitors. These compounds showed significant increases in NAD+ levels in cellular assays, indicating their potential as therapeutic agents in metabolic disorders .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can be utilized in various reactions such as:

- Amination Reactions: The amino group can participate in nucleophilic substitutions.

- Coupling Reactions: It can be used to synthesize more complex molecules through coupling reactions with other electrophiles.

Table 1: Summary of Synthetic Applications

Material Science

Polymer Chemistry

The compound has been explored for its application in polymer chemistry, particularly in the development of new materials with enhanced properties. Its ability to form hydrogen bonds makes it suitable for creating polymer blends that exhibit improved thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer matrices can enhance the thermal properties and mechanical performance of the resulting materials. Such advancements are critical for applications in packaging and automotive industries where material durability is essential .

Agricultural Applications

Pesticide Development

Emerging research indicates that derivatives of this compound may have potential applications in crop protection. Compounds derived from it could serve as active ingredients in pesticides or herbicides due to their biological activity against certain pests .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-amino-6-bromo-3,5-dimethylbenzoic acid and its analogs:

Key Observations:

Halogenation Impact: The bromine atom in the target compound enhances molecular weight and polarizability compared to non-halogenated analogs like 2-amino-3,5-dimethylbenzoic acid (ΔMW = +78.9 g/mol) . Bromine also increases electrophilic reactivity, making it more suitable for cross-coupling reactions.

Functional Group Positioning: The amino group at position 2 in the target compound distinguishes it from 4-amino-3,5-dibromobenzoic acid, where the amino group is at position 3. This positional variance may influence hydrogen-bonding interactions in supramolecular assemblies .

Hydroxyl vs. Amino Groups: Replacing the amino group with a hydroxyl group (as in 4-hydroxy-3,5-dimethylbenzoic acid) significantly alters acidity. The hydroxyl group increases acidity (pKa ~2–3 for -COOH vs. pKa ~4–5 for -NH₂), affecting solubility and coordination chemistry .

Physicochemical Properties

- Melting Points : The hydroxyl analog (4-hydroxy-3,5-dimethylbenzoic acid) exhibits a high melting point (222–226°C) due to strong intermolecular hydrogen bonding, whereas brominated analogs likely have lower melting points due to increased molecular symmetry disruption .

- Solubility : Bromine and methyl groups in the target compound reduce aqueous solubility compared to the hydroxyl derivative, which benefits from polar -OH interactions .

Preparation Methods

Oxidation of Mesitylene to 3,5-Dimethylbenzoic Acid

- Process : Mesitylene is oxidized in the presence of a composite catalyst and an adjuvant under normal atmospheric pressure with oxygen as the oxidant.

- Conditions : The reaction mixture is heated with paraformaldehyde to facilitate oxidation, followed by distillation under reduced pressure, filtration, drying, recrystallization, and refining.

- Advantages : The method avoids corrosive solvents like acetic acid, reduces explosion risk by operating at atmospheric pressure, and improves catalytic efficiency and yield.

| Parameter | Details |

|---|---|

| Raw material | Mesitylene |

| Catalyst | Composite catalyst (details proprietary) |

| Oxidant | Oxygen |

| Temperature | Moderate heating (not specified) |

| Pressure | Atmospheric |

| Yield | High conversion and purity |

| Solvent | None or minimal |

Halogenation to Introduce Bromine at the 6-Position

- Reagents : Molecular bromine or N-bromosuccinimide (NBS) are used for electrophilic aromatic substitution.

- Solvents : Carbon tetrachloride or inert organic solvents such as dichloromethane, chloroform, or nitrobenzene.

- Catalysts : Ferric halides (e.g., ferric chloride) may be added to improve regioselectivity and suppress undesired isomers.

- Conditions : Temperature is maintained between 0°C and 40°C to control reaction rate and selectivity.

- Purification : The brominated product is purified by conventional methods such as crystallization or chromatography.

| Parameter | Details |

|---|---|

| Brominating agent | Br2 or N-bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride preferred |

| Catalyst | Ferric chloride (optional) |

| Temperature | 0°C to 40°C |

| Yield | Near quantitative for bromination step |

Amination of Brominated Intermediate

- Method : The bromine substituent is replaced by an amino group via nucleophilic aromatic substitution or catalytic amination.

- Reagents : Ammonia or ammonium hydroxide, sometimes in the presence of copper catalysts.

- Conditions : Elevated temperatures (200–245°C) in sealed reactors or autoclaves.

- Solvent : Amide solvents like acetamide or pyrrolidone are preferred; formamide and dimethylformamide are less suitable.

- Purification : The crude amine is neutralized, extracted, and purified by distillation or recrystallization.

| Parameter | Details |

|---|---|

| Aminating agent | Ammonia or ammonium hydroxide |

| Catalyst | Cuprous bromide (optional) |

| Solvent | Acetamide or pyrrolidone |

| Temperature | 200–245°C |

| Pressure | Autoclave/sealed system |

| Yield | Up to 82% conversion to amino derivative |

One-Pot Synthesis Approach (Alternative Method)

- A one-pot synthesis from 2-amino-3-methylbenzoic acid involves sequential formation of benzoxazine-dione intermediates, aminolysis, and electrophilic halogenation using N-bromosuccinimide.

- This method avoids isolation of intermediates, shortens reaction time, and improves overall yield (87–94%).

- It also offers environmental benefits due to milder conditions and simplified work-up.

The oxidation of mesitylene to 3,5-dimethylbenzoic acid under normal pressure and without acetic acid solvent significantly reduces equipment corrosion and explosion hazards, making it industrially attractive.

Bromination with ferric halide catalysts enhances regioselectivity, minimizing undesired isomers and improving yield of the 6-bromo derivative.

Amination under high temperature and pressure with ammonia in amide solvents achieves good conversion to the amino derivative, but requires careful control of reaction conditions to avoid side reactions.

The one-pot synthetic route offers a greener and more efficient alternative by combining multiple steps without intermediate purification, increasing overall yield and reducing waste.

The preparation of 2-amino-6-bromo-3,5-dimethylbenzoic acid involves strategic oxidation, selective bromination, and amination steps. Advances in catalyst systems, reaction conditions, and synthetic design such as one-pot methodologies have improved yields, selectivity, and environmental profiles. Industrial production benefits from mild oxidation conditions and efficient halogenation, while academic research continues to optimize amination protocols and streamline synthesis.

Q & A

Q. What are the key considerations for synthesizing 2-Amino-6-bromo-3,5-dimethylbenzoic acid with high purity?

To achieve high-purity synthesis, focus on:

- Bromination selectivity : Use controlled reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts during bromination of the dimethylbenzoic acid precursor .

- Amino group protection : Employ protective groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during functionalization .

- Purification : Utilize reverse-phase HPLC or recrystallization in ethanol/water mixtures to isolate the target compound. Purity validation via HPLC (≥97%) is critical .

Q. How can the molecular structure of this compound be rigorously characterized?

A multi-technique approach is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and amino group positions) and methyl group integration .

- IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize the catalytic applications of this compound in cross-coupling reactions?

- Reaction design : Test palladium-catalyzed Suzuki-Miyaura couplings using the bromo substituent as a reactive site. Vary ligands (e.g., PPh₃, SPhos) to enhance yield .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and stability of intermediates .

- Kinetic studies : Monitor reaction progress via GC-MS or in situ NMR to identify rate-limiting steps and optimize catalyst loading .

Q. How should researchers address contradictions in reported metabolic pathways involving structurally similar benzoic acid derivatives?

- Comparative assays : Replicate microbial degradation studies (e.g., Pseudomonas vs. Rhodococcus strains) to assess species-specific metabolic pathways .

- Isotopic labeling : Use ¹³C-labeled this compound to trace intermediate metabolites via LC-MS .

- Computational modeling : Apply density functional theory (DFT) to predict enzymatic binding affinities and reconcile divergent experimental results .

Q. What methodologies are effective for evaluating the bioactivity of this compound against antibiotic-resistant microbial strains?

- Minimum inhibitory concentration (MIC) assays : Test serial dilutions against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI protocols .

- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .

- Mechanistic studies : Use fluorescence-based assays to probe disruption of bacterial membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Standardized calibration : Cross-validate melting points using differential scanning calorimetry (DSC) and compare with literature values (e.g., NIST Chemistry WebBook) .

- Inter-laboratory collaboration : Share raw spectral data (NMR, IR) via open-access repositories to identify instrumentation or sample preparation biases .

- Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm structural assignments .

Methodological Resources

- Synthetic protocols : Refer to PubChem’s experimental procedures for analogous brominated benzoic acids .

- Analytical standards : Cross-reference spectral libraries from NIST or CAS Common Chemistry for validation .

- Biological assays : Adapt protocols from microbial degradation studies (e.g., Pseudomonas sp. HH35) for bioactivity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.